

Monolinuron: A Technical Guide to Its Chemistry, Analysis, and Mode of Action

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Compound of Interest

Compound Name: Monolinuron

Cat. No.: B160109

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Introduction

Monolinuron is a selective, systemic herbicide belonging to the phenylurea class, primarily used for the control of broad-leaved weeds and annual grasses in a variety of agricultural crops. Its herbicidal activity stems from its ability to inhibit photosynthesis, a vital process for plant survival. This technical guide provides an in-depth overview of **Monolinuron**, covering its chemical identity, physicochemical properties, synthesis, analytical methodologies for its detection, and a detailed look at its mechanism of action at the molecular level.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for research and regulatory purposes. **Monolinuron** is known by several names and identifiers.

IUPAC Name: N'-(4-Chlorophenyl)-N-methoxy-N-methylurea[1]

Systematic Name: 3-(4-chlorophenyl)-1-methoxy-1-methylurea[1]

CAS Registry Number: 1746-81-2

A comprehensive list of its common synonyms and trade names is provided in the table below.

Identifier Type	Identifier
Common Synonyms	Aresin, Arezin, Monorotox, Premalin, Afesin, Arresin[1]
Trade Names	Monamex, Gramonol
Chemical Formula	C ₉ H ₁₁ ClN ₂ O ₂
InChI	InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)[1]
InChIKey	LKJPSUCKSLORMF-UHFFFAOYSA-N[1]
SMILES	CN(C(=O)NC1=CC=C(C=C1)Cl)OC[1]

Physicochemical Properties

Understanding the physicochemical properties of **Monolinuron** is essential for developing formulations, predicting its environmental fate, and designing analytical methods.

Property	Value	Reference
Molecular Weight	214.65 g/mol	[1]
Melting Point	80-83 °C	
Water Solubility	735 mg/L at 20 °C	[1]
Appearance	Colorless crystals	[1]
Vapor Pressure	1.5 x 10 ⁻⁴ mm Hg	[1]

Synthesis of Monolinuron

The industrial synthesis of **Monolinuron** is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1-methoxy-1-methylurea

Materials:

- 4-chloroaniline
- N,O-dimethylhydroxylamine
- p-chlorophenyl isocyanate
- Toluene (or other suitable organic solvent)
- Hydrochloric acid
- Sodium hydroxide

Procedure:

- **Formation of the Urea Precursor:** The synthesis can be initiated by reacting 4-chloroaniline with an excess of urea at elevated temperatures. Alternatively, a more common route involves the reaction of N,O-dimethylhydroxylamine with p-chlorophenyl isocyanate.^[1]
- **Reaction Conditions:** The reaction is typically carried out in an inert organic solvent such as toluene. The temperature is carefully controlled to manage the exothermic nature of the reaction and to prevent the formation of unwanted byproducts.
- **Purification:** The crude **Monolinuron** is then purified. This is often achieved through recrystallization from a suitable solvent to yield the final product as colorless crystals.

Analytical Methodologies

Accurate and sensitive analytical methods are critical for monitoring **Monolinuron** residues in environmental samples and food products. High-Performance Liquid Chromatography (HPLC) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Soil Analysis

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For **Monolinuron** analysis in soil, a reverse-phase HPLC setup is typically used.

Experimental Protocol:

- Sample Preparation (Extraction):
 - Weigh 20 g of sieved soil into a beaker.
 - Add 60 mL of acetonitrile and sonicate for 30 minutes.
 - Filter the extract through a 0.2 µm filter paper.[\[2\]](#)
- HPLC Conditions:
 - Column: Lichrospher® 100 RP-8 (10 µm, 250 mm x 4 mm i.d.) or equivalent C18 column.
[\[2\]](#)[\[3\]](#)
 - Mobile Phase: Acetonitrile:Water (60:40 v/v).[\[2\]](#)
 - Flow Rate: 0.4 mL/min.[\[2\]](#)
 - Detector: UV at 240 nm.[\[2\]](#)
 - Injection Volume: 20 µL.

QuEChERS Method for Vegetable Analysis

Principle: The QuEChERS method is a streamlined sample preparation technique that involves a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocol:

- Homogenization: Homogenize a representative sample of the vegetable.

- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent).[4]
 - Shake vigorously for 1 minute.
 - Centrifuge to separate the layers.[4]
- Dispersive SPE Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Add it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).[5]
 - Vortex and centrifuge.
- Analysis: The final extract can be analyzed by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Action: Inhibition of Photosystem II

Monolinuron exerts its herbicidal effect by disrupting the photosynthetic electron transport chain in plants. Specifically, it inhibits Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.

Signaling Pathway:

Monolinuron acts by blocking the electron flow from the primary quinone acceptor (Q_a) to the secondary quinone acceptor (Q_e) within the D1 protein of the PSII reaction center.[6] This blockage is achieved by **Monolinuron** competitively binding to the Q_e binding site, thereby preventing the binding of plastoquinone, the native electron carrier. The interruption of electron transport leads to a cascade of events:

- **Inhibition of ATP and NADPH Synthesis:** The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP^+ to NADPH is also halted.
- **Formation of Reactive Oxygen Species (ROS):** The accumulation of high-energy electrons at Q_a leads to the formation of triplet chlorophyll and subsequently singlet oxygen, a highly reactive and damaging molecule.
- **Oxidative Stress and Cell Death:** The buildup of ROS causes lipid peroxidation, membrane damage, and ultimately, cell death, leading to the visible symptoms of chlorosis and necrosis in susceptible plants.

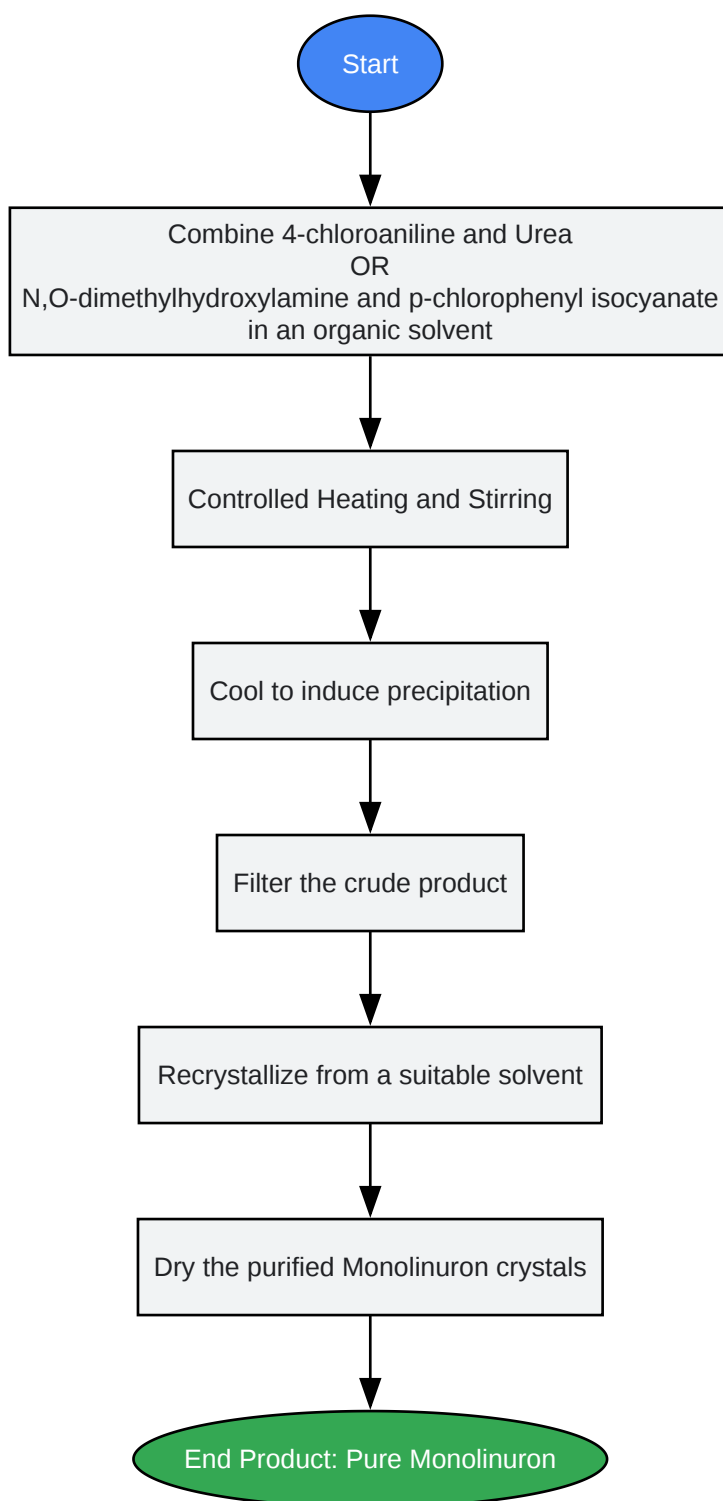


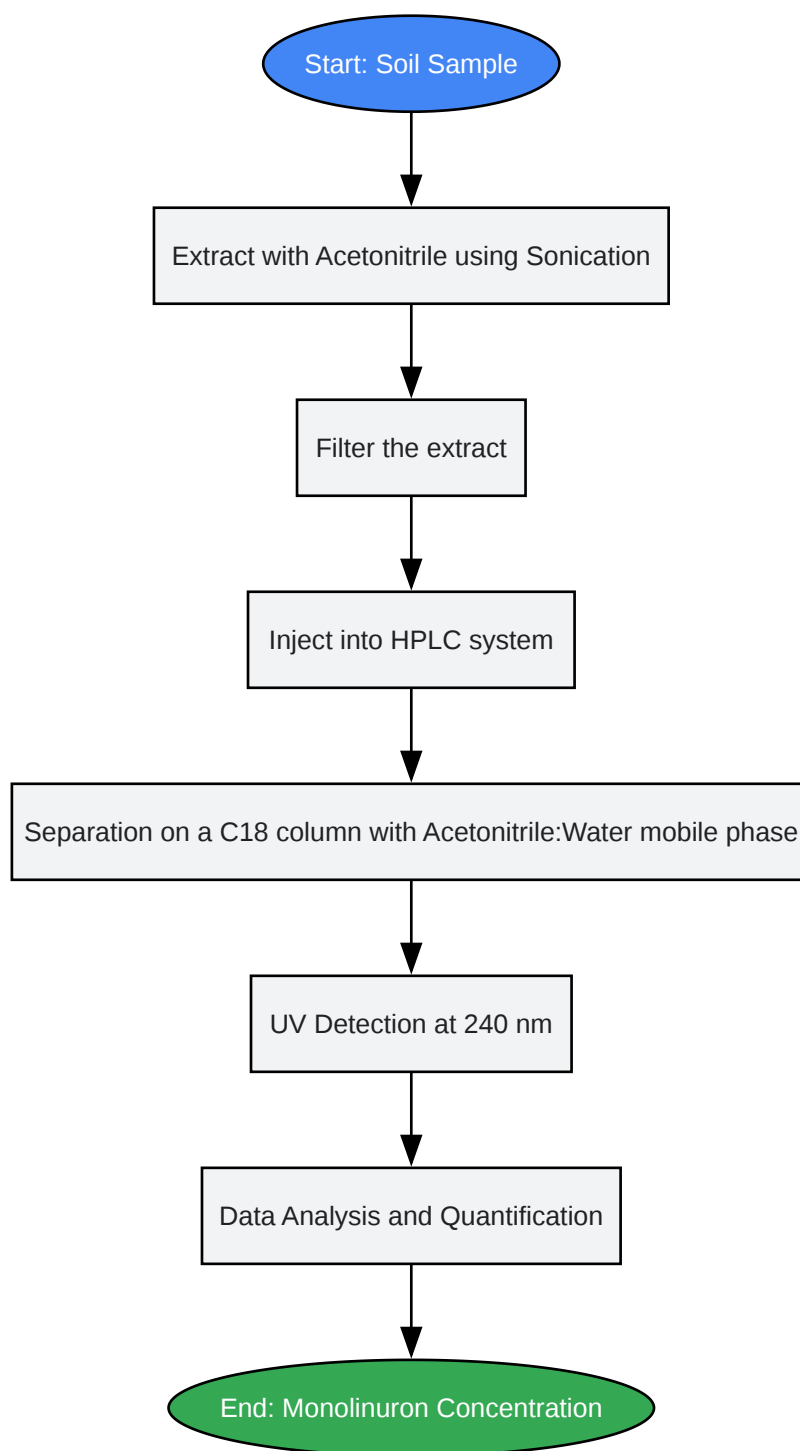
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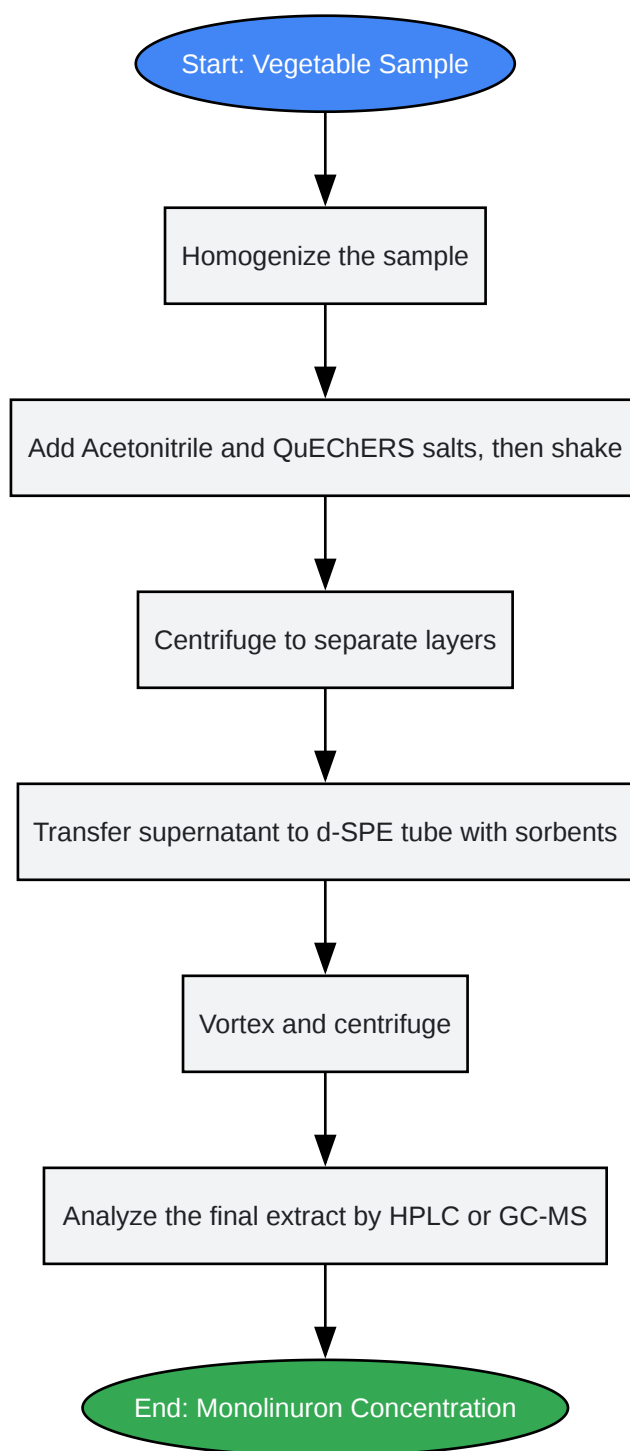
Caption: Inhibition of the photosynthetic electron transport chain by **Monolinuron** at the QB site of Photosystem II.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.







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